molecular formula C46H72N10NaO15S B13429064 CID 134158055

CID 134158055

Cat. No.: B13429064
M. Wt: 1060.2 g/mol
InChI Key: ZXHXLPSVLOKCNY-CHDMJDELSA-N
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Description

CID 134158055 is a chemical compound characterized by its unique structural and functional properties. The compound appears to be isolated from a vacuum-distilled essential oil fraction (CIEO), with its content quantified across distillation fractions . The mass spectrum confirms its molecular ion and fragmentation pattern, which are critical for structural identification. Further analytical techniques, such as HPLC-ESI-MS (as described in ), could provide additional insights into its stereochemistry and functional groups.

Properties

Molecular Formula

C46H72N10NaO15S

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1

InChI Key

ZXHXLPSVLOKCNY-CHDMJDELSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N.[Na]

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 134158055 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of major products .

Scientific Research Applications

CID 134158055 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, this compound finds applications in industry, where it may be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 134158055 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similarly, compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds, emphasizing substituent variations impacting biological activity. Applying this approach, hypothetical analogues of CID 134158055 might include:

Property This compound Oscillatoxin D (CID 101283546) CID 46907796 (Nrf2 Inhibitor)
Molecular Weight Not explicitly given ~800–850 Da (estimated from structure) 434.5 Da
Key Functional Groups Likely terpenoid Cyclic ether, methyl branches Aromatic rings, sulfonamide
Biological Activity Anticipated antimicrobial (from essential oil context) Cytotoxic (oscillatoxins) Nrf2 pathway inhibition
Analytical Methods GC-MS, vacuum distillation NMR, LC-MS High-throughput screening

Physicochemical and Pharmacokinetic Properties

and detail parameters like solubility, logP, and bioavailability for unrelated compounds. Extrapolating these metrics:

  • Solubility: this compound’s distillation profile suggests moderate polarity, akin to terpenoids (e.g., limonene: logP ~4.5) .
  • Bioavailability : If structurally similar to oscillatoxins, it may exhibit low BBB permeability (as seen in CID 101283546) .

Q & A

How can researchers formulate focused and rigorous research questions for studying CID 134158055?

  • (Basic) *
    Methodological Answer:
  • Begin by identifying gaps in existing literature using systematic reviews or meta-analyses .
  • Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound modulate [specific pathway] in [cell type] compared to [existing compound] over a 72-hour exposure?" .
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with experimental constraints and broader scientific significance .
  • Avoid overly broad questions (e.g., "What is this compound used for?") and prioritize specificity (e.g., "What concentration of this compound induces apoptosis in [cancer cell line] via caspase-3 activation?") .

What experimental design strategies ensure reproducibility in studies involving this compound?

  • (Basic) *
    Methodological Answer:
  • Detailed Protocols : Document synthesis/purification methods, solvent systems, and storage conditions for this compound to minimize batch variability .
  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and vehicle controls (e.g., DMSO) to validate assay specificity .
  • Replication : Perform triplicate experiments with independent replicates, and report statistical power calculations to justify sample sizes .
  • Instrument Calibration : Specify equipment models (e.g., HPLC gradients, mass spectrometry parameters) to enable replication .

How should researchers address contradictory data in studies on this compound?

  • (Advanced) *
    Methodological Answer:
  • Source Analysis : Compare experimental conditions (e.g., cell culture media, compound purity) across conflicting studies to identify variables influencing outcomes .
  • Dose-Response Curves : Re-evaluate results across a broader concentration range to detect non-linear effects or off-target interactions .
  • Cross-Validation : Use orthogonal assays (e.g., Western blot vs. flow cytometry for protein quantification) to confirm findings .
  • Meta-Analysis : Statistically aggregate data from multiple studies to assess overall trends and heterogeneity .

What advanced methodologies optimize structural characterization of this compound?

  • (Advanced) *
    Methodological Answer:
  • Multi-Technique Approaches : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular stability .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites or binding conformations, validated by experimental data .
  • Degradation Studies : Conduct accelerated stability testing under varying pH/temperature conditions to identify degradation products .

How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • (Advanced) *
    Methodological Answer:
  • Integrate Omics Data : Leverage transcriptomics/proteomics to map signaling pathways affected by this compound, followed by targeted validation (e.g., siRNA knockdown) .
  • In Silico Screening : Use molecular docking to predict interactions between this compound and target proteins, prioritizing candidates for experimental validation .
  • Behavioral Assays : For neuroactive compounds, combine electrophysiology with animal models to correlate molecular effects with phenotypic outcomes .

What criteria define a robust literature review for this compound?

  • (Basic) *
    Methodological Answer:
  • Source Hierarchy : Prioritize peer-reviewed journals over preprints or conference abstracts, and distinguish primary data (e.g., original studies on this compound) from secondary reviews .
  • Keyword Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") and database-specific filters (e.g., PubMed’s MeSH terms) .
  • Critical Appraisal : Assess study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) for bias risk .

How to design surveys or questionnaires for this compound-related clinical or ethnographic studies?

  • (Advanced) *
    Methodological Answer:
  • Question Types : Use Likert scales for subjective responses (e.g., patient-reported side effects) and multiple-choice for demographic data .
  • Pilot Testing : Administer drafts to a small cohort to refine clarity and reduce ambiguity (e.g., "Did you experience fatigue?" vs. "Rate your fatigue severity post-treatment") .
  • Ethical Compliance : Obtain informed consent and anonymize data to protect participant identities .

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